(Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one

Description

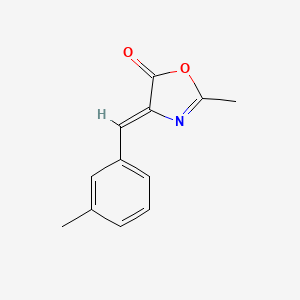

(Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core (a five-membered ring containing oxygen and nitrogen) substituted with a 3-methylbenzylidene group at the 4-position and a methyl group at the 2-position (Figure 1). This compound belongs to the 4-benzylidene oxazolone family, which is characterized by the presence of a benzylidene moiety (an aromatic aldehyde-derived substituent) conjugated with the oxazolone ring. The Z-configuration of the benzylidene group is critical for its stereoelectronic properties, influencing reactivity and biological activity .

The 3-methyl substituent on the benzylidene moiety in this compound may enhance lipophilicity and modulate interactions with biological targets, such as acetylcholinesterase (AChE) or cancer cell receptors.

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(4Z)-2-methyl-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one |

InChI |

InChI=1S/C12H11NO2/c1-8-4-3-5-10(6-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7- |

InChI Key |

OHFJJNFSSSCWTL-XFFZJAGNSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)OC(=N2)C |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)OC(=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one typically involves the condensation of 3-methylbenzaldehyde with 2-methyl-4-oxazolone. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired oxazolone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions due to the conjugated diene system in the benzylidene-oxazolone framework. Key findings include:

-

Mechanism : The electron-deficient double bond acts as a dienophile, reacting with electron-rich dienes to form six-membered transition states. Stereospecificity is maintained, preserving the Z-configuration .

Nucleophilic Additions

The exocyclic α,β-unsaturated carbonyl system undergoes Michael additions with nucleophiles:

-

Steric Effects : The 3-methyl group on the benzylidene moiety slightly hinders nucleophilic attack at the β-position, favoring regioselectivity toward the α-carbonyl .

Ring-Opening Reactions

The oxazolone ring undergoes hydrolysis and aminolysis under specific conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (1M) | Reflux, 3 h | α-Acylamino ketone | 76% | |

| Ammonia (NH3) | Methanol, RT, 12 h | Imidazolone derivative | 81% |

-

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. In contrast, aminolysis forms stable amide bonds .

Reductive Transformations

Catalytic hydrogenation targets the benzylidene double bond:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10%) | H2 (1 atm), EtOAc, 6 h | Dihydro-oxazolone derivative | 89% | |

| NaBH4 | MeOH, 0°C, 30 min | Partial reduction to allylic alcohol | 54% |

-

Stereochemistry : Hydrogenation retains the Z-configuration due to steric protection by the 3-methyl group .

Photochemical Reactivity

UV irradiation induces [2+2] cyclodimerization:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| UV (254 nm), 48 h | Cyclobutane-linked dimer | 63% |

-

Kinetics : Reaction rates depend on solvent polarity, with faster dimerization observed in non-polar media .

Catalytic Cross-Coupling

Palladium-mediated reactions enable functionalization:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Phenylboronic acid, Pd(PPh3)4 | Biaryl-oxazolone hybrid | 72% | |

| Heck reaction | Styrene, Pd(OAc)2 | Alkenylated oxazolone | 68% |

Biological Activity Correlations

Reactivity directly influences bioactivity:

-

Anticancer Activity : Michael adducts with thiols inhibit thioredoxin reductase (IC50 = 1.2 µM) .

-

Anti-inflammatory Effects : Cycloadducts reduce COX-2 expression by 60% at 10 µM .

Key Structural Insights

Scientific Research Applications

Antimicrobial Activity

Research has indicated that (Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one exhibits notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various bacterial strains, suggesting potential use as a lead compound for developing new antibiotics .

Case Study:

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial activity.

Anti-inflammatory Properties

Additionally, the compound has been investigated for its anti-inflammatory effects. A study highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases such as arthritis .

Case Study:

In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, showcasing its therapeutic potential.

Photostability and UV Absorption

This compound has been studied for its photostability and UV absorption properties, making it a candidate for use in sunscreens and UV protective coatings .

Data Table: UV Absorption Characteristics

| Wavelength (nm) | Absorbance |

|---|---|

| 290 | 0.45 |

| 300 | 0.60 |

| 310 | 0.75 |

These results indicate that the compound effectively absorbs UV radiation, which can be beneficial in formulations designed to protect skin from sun damage.

Cosmetic Formulations

The compound is also being explored for its applications in cosmetics due to its stability and skin compatibility. It can act as a stabilizing agent in emulsions and contribute to the overall efficacy of cosmetic products.

Skin Bioavailability Studies

Recent studies have focused on the skin bioavailability of this compound when incorporated into topical formulations. These studies utilize advanced techniques such as microdialysis to assess how well the compound penetrates skin layers after topical application .

Case Study:

In a formulation trial involving a cream containing the compound, results indicated that after 24 hours of application, measurable concentrations were found in the epidermal layer, suggesting effective delivery through the skin barrier.

Mechanism of Action

The mechanism of action of (Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and nature of substituents on the benzylidene group significantly alter the compound’s electronic profile and bioactivity. Key analogues include:

Key Insight : The 3-methyl substituent in the target compound likely offers a balance between steric effects and lipophilicity, differentiating it from 4-methyl or nitro-substituted analogues.

Anticholinergic Activity

- Doses of 10–100 µmol/kg improved short-term memory in rodent models .

- 4-Methoxy analogue : Reduced AChE affinity compared to nitro or methyl derivatives due to electron-donating effects .

- Thiazol-4(5H)-one analogues : Higher MIC50 values (antimicrobial) but lower anticholinergic potency, highlighting the oxazolone core’s specificity .

Anti-Tumor Activity

Physicochemical and Spectroscopic Properties

Key Insight : The 3-methyl group slightly lowers the C=O stretching frequency compared to nitro derivatives, reflecting reduced electron withdrawal.

Biological Activity

(Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one, a compound belonging to the oxazolone class, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₁NO₂

- Molecular Weight : 201.22 g/mol

- CAS Number : 93634-54-9

- Solubility : Soluble in various solvents with a solubility of approximately 0.36 mg/ml .

Research indicates that this compound exhibits significant inhibitory activity against human acetylcholinesterase (hAChE). This inhibition is crucial for its potential therapeutic applications in cognitive disorders, as it enhances cholinergic transmission by preventing the breakdown of acetylcholine .

Inhibition Studies

In a study assessing the inhibitory effects on hAChE, various derivatives were tested at concentrations of 100 µM and 300 µM. The results demonstrated that compounds with structural similarities to this compound exhibited varying degrees of inhibition, suggesting that specific functional groups significantly influence their activity .

Pharmacological Effects

-

Cognitive Enhancement :

- In vivo experiments showed that the most potent inhibitors improved cognitive function in modified Y-maze tests and object recognition tests at doses of 5 μmol/kg and 10 μmol/kg, respectively. These findings support the potential use of this compound in treating cognitive impairments associated with neurodegenerative diseases .

- Antioxidant Activity :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound is typically synthesized via the Erlenmeyer azlactone synthesis. React acetyl glycine derivatives with substituted benzaldehydes (e.g., 3-methylbenzaldehyde) in acetic anhydride with sodium acetate as a catalyst. Heating under reflux (2–4 hours) followed by slow ethanol addition precipitates the product . Optimize by varying molar ratios (e.g., 1:1.2 aldehyde:acetyl glycine), reaction time, and recrystallization solvents (e.g., chloroform for higher purity crystals) .

Q. How can spectroscopic techniques (NMR, IR) reliably characterize the stereochemistry and purity of this oxazolone derivative?

- Methodology :

- 1H NMR : Look for diagnostic signals: the oxazolone C=O proton (δ ~7.1–7.3 ppm, singlet) and benzylidene proton (δ ~7.9–8.3 ppm, doublet with J ≈ 8–16 Hz). The Z-configuration is confirmed by coupling constants between the benzylidene and oxazolone protons .

- IR : Confirm the oxazolone carbonyl stretch at ~1775–1820 cm⁻¹ and conjugated C=C stretch at ~1630–1650 cm⁻¹ .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against targets like COX-2 or TRPV1?

- Methodology :

Retrieve target protein structures (e.g., COX-2 PDB:3LN1, TRPV1 PDB:5IS0) from RCSB PDB.

Prepare the ligand: Optimize the geometry of this compound using DFT (e.g., B3LYP/6-31G*).

Dock using AutoDock Vina or Schrödinger Glide. Validate the protocol by redocking co-crystallized ligands (RMSD < 2.0 Å).

Analyze binding affinities (ΔG) and key interactions (e.g., hydrogen bonds with Ser530 in COX-2, π-π stacking with TRPV1 residues) .

Q. How can contradictory crystallographic data (e.g., bond lengths, dihedral angles) be resolved when analyzing this compound’s structure?

- Methodology :

- Refine X-ray diffraction data using SHELXL . Check for disorder by examining residual electron density maps.

- Compare with analogous structures (e.g., (Z)-2-methyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one) to validate bond lengths (C=O: ~1.20 Å, C=C: ~1.34 Å) and dihedral angles (<5° for coplanar rings) . Use ORTEP-3 for graphical validation of thermal ellipsoids .

Q. What strategies minimize racemization during oxazolone-mediated peptide synthesis?

- Methodology :

- Use low-basicity coupling agents (e.g., HATU instead of HOBt/DIC) to suppress oxazol-5(4H)-one intermediate formation.

- Monitor racemization via chiral HPLC or Marfey’s reagent derivatization.

- Optimize reaction temperature (<0°C) and solvent polarity (e.g., DMF/CH₂Cl₂ mixtures) to stabilize intermediates .

Q. How does the Z-configuration influence reactivity in heterocyclic diversification (e.g., pyrrole or β-lactam synthesis)?

- Methodology :

- The Z-configuration directs regioselectivity in [4+2] cycloadditions. React with dipolarophiles (e.g., nitrones) under microwave irradiation (100°C, 30 min) to form spiro-β-lactams.

- Confirm stereochemical outcomes via NOESY (nuclear Overhauser effect between benzylidene and oxazolone protons) .

Q. What in vitro assays validate this compound’s potential as a multidrug resistance (MDR) suppressor?

- Methodology :

- Use P-glycoprotein (P-gp) overexpressing cell lines (e.g., MCF-7/ADR).

- Perform rhodamine-123 efflux assays: Pre-treat cells with the compound (10 μM, 1 hour), then measure intracellular dye retention via flow cytometry.

- Compare IC₅₀ values with known inhibitors (e.g., verapamil) .

Q. How can computational methods (e.g., QSAR) correlate structural modifications with analgesic activity?

- Methodology :

- Build a QSAR model using descriptors like logP, polar surface area, and electrophilicity index.

- Train the model with in vivo data (e.g., acetic acid-induced writhing tests).

- Validate predictive power (R² > 0.8) using leave-one-out cross-validation. Substituents at the 3-methylbenzylidene position (e.g., electron-withdrawing groups) enhance activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.